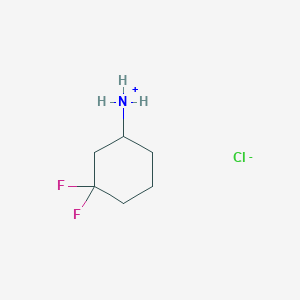

(3,3-Difluorocyclohexyl)azanium;chloride

Beschreibung

(3,3-Difluorocyclohexyl)azanium;chloride is a quaternary ammonium salt characterized by a cyclohexane ring substituted with two fluorine atoms at the 3 and 3 positions. The ammonium group is protonated and paired with a chloride counterion. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the difluorocyclohexyl moiety.

Eigenschaften

IUPAC Name |

(3,3-difluorocyclohexyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(9)4-6;/h5H,1-4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAZLMHIPJPQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921602-77-9 | |

| Record name | Cyclohexanamine, 3,3-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921602-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vergleich Mit ähnlichen Verbindungen

Trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride (CAS: 63765-86-6)

- Structure : Features a hexyl chain with 3,3-diphenyl and 4-oxo substituents, along with a trimethylammonium group .

- Key Differences :

- Substituents : The diphenyl and ketone groups increase steric bulk and lipophilicity compared to the cyclohexyl group in the target compound.

- Reactivity : The ketone moiety may participate in hydrogen bonding or redox reactions, unlike the inert difluorocyclohexyl group.

- Applications : Likely used in surfactants or phase-transfer catalysis due to its amphiphilic nature.

3,3-Difluoroazetidine Hydrochloride (CAS: 288315-03-7)

2,6-Difluorocyclohexyl Chloride

- Structure : Cyclohexane with fluorine at 2 and 6 positions and a chloride substituent .

- Key Differences :

- Fluorine Position : 2,6-Difluoro substitution creates a different electronic environment compared to 3,3-difluoro, altering dipole moments and steric interactions.

- Functionality : The chloride is directly attached to the ring, making it a halogenated alkane rather than a quaternary ammonium salt.

- Applications : Intermediate in agrochemical synthesis or fluorinated polymer production.

Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride

- Structure : Aromatic benzyl group with ethoxy chains and a branched alkyl substituent .

- Key Differences :

- Aromaticity : The benzyl group enables π-π stacking interactions, absent in the aliphatic cyclohexyl derivative.

- Solubility : Ethoxy chains enhance water solubility, whereas the cyclohexyl group may reduce it.

- Applications : Antimicrobial agent or detergent due to its surfactant-like structure.

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| (3,3-Difluorocyclohexyl)azanium;chloride | C₆H₁₁F₂N⁺·Cl⁻ | 3,3-difluorocyclohexyl, NH₃⁺ | ~182.6 | High lipophilicity, moderate solubility |

| Trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride | C₂₂H₃₀ClNO | 3,3-diphenyl, 4-oxo, trimethylammonium | ~384.9 | Amphiphilic, surfactant potential |

| 3,3-Difluoroazetidine hydrochloride | C₃H₆F₂N⁺·Cl⁻ | 3,3-difluoroazetidine | ~133.5 | High ring strain, polar solvent soluble |

| 2,6-Difluorocyclohexyl Chloride | C₆H₉F₂Cl | 2,6-difluorocyclohexyl, Cl | ~166.6 | Halogenated alkane, reactive intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.